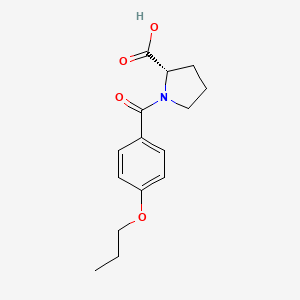
5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl groups makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amino-alcohols. For instance, the cyclization of 5-amino-1-pentanol has been reported using catalysts such as RuH₂(PPh₃)₄ . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalyst and reaction conditions would be optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: Similar in structure but lacks the heterocyclic ring.
3-Amino-1-propanol: Contains an amino and hydroxyl group but has a simpler structure.
6-Amino-1,3-dimethyluracil: Another heterocyclic compound with amino groups, used in different applications
Uniqueness
5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and heterocyclic structure
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-amino-1-(3-hydroxypropyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(10)3-4-9(13)11(7)5-2-6-12/h3-4,12H,2,5-6,10H2,1H3 |
Clave InChI |
QGUGBLGYFCWTBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=O)N1CCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


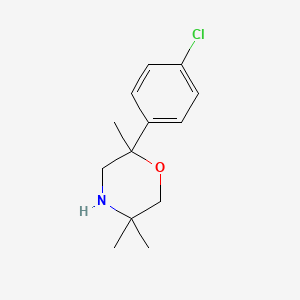

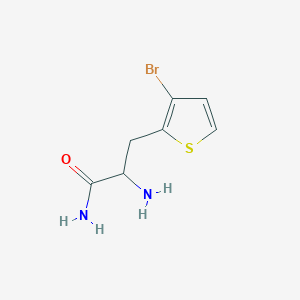


![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)

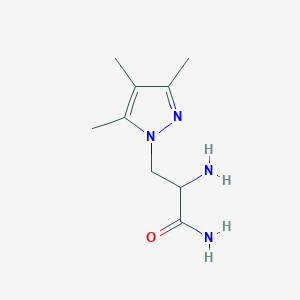

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)

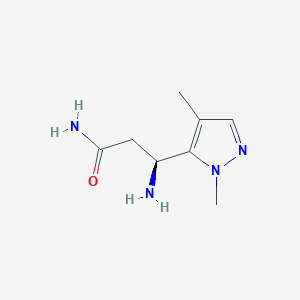
amine](/img/structure/B13078758.png)
